molecular formula C25H23ClN4O5 B10830185 N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide

N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide

Cat. No.: B10830185
M. Wt: 494.9 g/mol
InChI Key: YDYSAFPHVGVORZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ALV1 is a potent degradation agent specifically targeting the transcription factors Ikaros and Helios. It is a small molecule that binds to cereblon, a substrate receptor of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of its targets . This compound has shown significant potential in scientific research, particularly in the fields of immunology and cancer biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ALV1 involves multiple steps, starting with the preparation of key intermediatesThe reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and the application of ultrasonic techniques to enhance solubility .

Industrial Production Methods

Industrial production of ALV1 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically produced in solid form and can be dissolved in DMSO for experimental use. The storage conditions for ALV1 include keeping it at -20°C for long-term stability .

Chemical Reactions Analysis

Types of Reactions

ALV1 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

The common reagents used in the reactions involving ALV1 include DMSO for solubility and various organic solvents for purification. The reaction conditions often involve controlled temperatures and the use of ultrasonic techniques to enhance solubility .

Major Products Formed

The major products formed from the reactions involving ALV1 are the ubiquitinated forms of Ikaros and Helios, which are subsequently degraded by the proteasome .

Mechanism of Action

ALV1 exerts its effects by binding to cereblon, a substrate receptor of the E3 ubiquitin ligase complex. This binding promotes the ubiquitination of Ikaros and Helios, leading to their subsequent degradation by the proteasome. The degradation of these transcription factors disrupts their regulatory functions, resulting in altered immune responses and potential therapeutic effects in cancer .

Properties

Molecular Formula

C25H23ClN4O5

Molecular Weight

494.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-3-[3-[[1-(2,6-dioxopiperidin-3-yl)-2,5-dioxopyrrol-3-yl]amino]phenyl]propanamide

InChI

InChI=1S/C25H23ClN4O5/c1-14-5-7-17(12-18(14)26)28-21(31)9-6-15-3-2-4-16(11-15)27-19-13-23(33)30(25(19)35)20-8-10-22(32)29-24(20)34/h2-5,7,11-13,20,27H,6,8-10H2,1H3,(H,28,31)(H,29,32,34)

InChI Key

YDYSAFPHVGVORZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CCC2=CC(=CC=C2)NC3=CC(=O)N(C3=O)C4CCC(=O)NC4=O)Cl

Origin of Product

United States

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